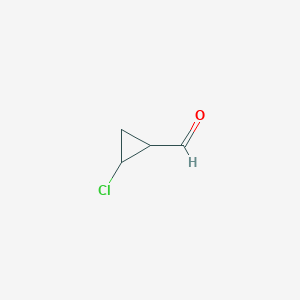

2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE is an organic compound characterized by a cyclopropane ring substituted with a formyl group and a chlorine atom. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research.

Mechanism of Action

Mode of Action

Carbenes, such as dichlorocarbene, can form cyclopropane structures and are created in situ from reagents such as chloroform and KOH . The detailed mechanism of the formation of dichlorocarbene involves the deprotonation of chloroform to generate the trichloromethanide anion, which spontaneously expels the chloride anion .

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound is currently unknown. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions .

Cellular Effects

1-Formyl-2-chlorocyclopropane has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which 1-Formyl-2-chlorocyclopropane exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 1-Formyl-2-chlorocyclopropane involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Formyl-2-chlorocyclopropane have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Formyl-2-chlorocyclopropane vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

1-Formyl-2-chlorocyclopropane is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-Formyl-2-chlorocyclopropane within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of 1-Formyl-2-chlorocyclopropane and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE can be synthesized through several methods. One common approach involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions to form ethyl 2-formyl-1-cyclopropanecarboxylate . Another method includes the reaction of 3,5-dichloro-2-pentanone with a 20% sodium hydroxide aqueous solution in the presence of a phase transfer catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of cyclopropane ring strain and reactivity.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE can be compared with other cyclopropane derivatives such as:

1,2-Dimethylcyclopropane: Exhibits cis-trans isomerism and is used in studies of stereochemistry.

Cyclopropylamine: Used in the synthesis of pharmaceuticals and as a building block in organic synthesis.

Cyclopropylcarbinol: Studied for its reactivity and use in the synthesis of complex organic molecules.

The uniqueness of this compound lies in its combination of a formyl group and a chlorine atom on the cyclopropane ring, which imparts distinct reactivity and makes it a valuable compound for various applications.

Biological Activity

2-Chlorocyclopropane-1-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclopropane ring structure with a chlorine substituent and an aldehyde functional group. The synthesis typically involves various organic reactions, including cyclization and functional group transformations. Recent studies have reported successful synthesis methods that yield this compound with high purity, enabling further biological evaluations .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study conducted by Ayoob et al. (2022) utilized the disc diffusion method to evaluate the antibacterial efficacy of several derivatives of chlorocyclopropane compounds, including this compound. The results indicated that this compound showed promising activity against:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 16 |

| E. coli | 12 |

| Proteus vulgaris | 13 |

Ciprofloxacin was used as a control, demonstrating that this compound and its derivatives could serve as potential alternatives in combating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, this compound has also been assessed for antifungal activity. Although specific data on this compound is limited, related compounds within the same chemical family have shown effectiveness against various fungal strains. For instance, derivatives of chlorinated cyclopropanes have been evaluated for their ability to inhibit fungal growth, suggesting a potential for similar activity in this compound .

Anticancer Potential

The anticancer properties of this compound are an area of active research. Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain chlorinated compounds have been shown to interact with cellular targets involved in cancer progression .

Case Study: Inhibition of c-Src Kinase

A notable case study involved the evaluation of related heterocyclic compounds that inhibit c-Src kinase, a critical player in cancer cell signaling pathways. Although direct studies on this compound's effect on c-Src are lacking, the structural similarities suggest that it may exert similar effects on cancer cell lines. The inhibition of c-Src has been linked to reduced proliferation and increased apoptosis in various cancer types .

Properties

IUPAC Name |

2-chlorocyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNVICSFGKNCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.